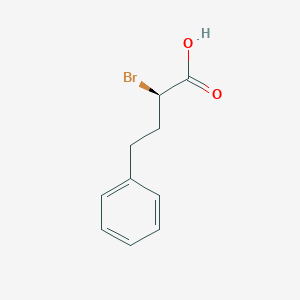
(R)-2-Bromo-4-phenylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-4-phenylbutanoicacid is an organic compound characterized by the presence of a bromine atom attached to the second carbon of a butanoic acid chain, which also contains a phenyl group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-phenylbutanoicacid typically involves the bromination of 4-phenylbutanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-phenylbutanoicacid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: ®-2-Bromo-4-phenylbutanoicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ®-2-bromo-4-phenylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield ®-2-bromo-4-phenylbutanoic acid derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
- Substitution with hydroxide yields ®-2-hydroxy-4-phenylbutanoic acid.
- Reduction yields ®-2-bromo-4-phenylbutanol.
- Oxidation can produce various carboxylic acid derivatives.
Scientific Research Applications
®-2-Bromo-4-phenylbutanoicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Bromo-4-phenylbutanoicacid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- (S)-2-Bromo-4-phenylbutanoicacid
- 2-Bromo-4-phenylbutanoic acid (racemic mixture)
- 2-Chloro-4-phenylbutanoic acid
Comparison:
Chirality: ®-2-Bromo-4-phenylbutanoicacid is chiral, whereas the racemic mixture contains both enantiomers.
Reactivity: The presence of bromine in ®-2-Bromo-4-phenylbutanoicacid makes it more reactive in substitution reactions compared to its chloro counterpart.
Biological Activity: The specific enantiomer ® may exhibit different biological activities compared to the (S) enantiomer or the racemic mixture, highlighting its uniqueness in research applications.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(2R)-2-bromo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
DJQJKQPODCNTSE-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


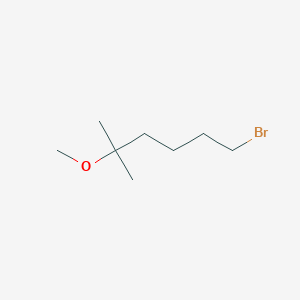
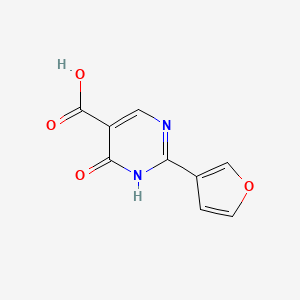
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)
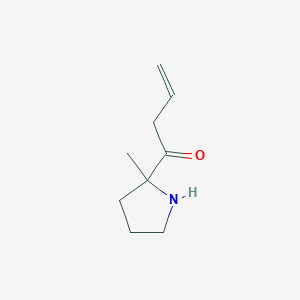

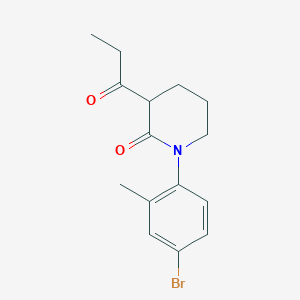
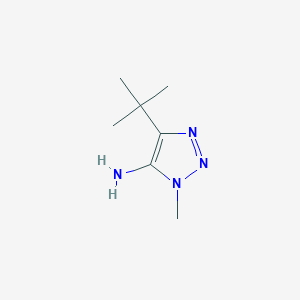

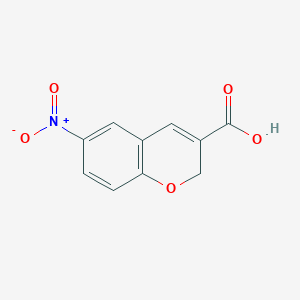
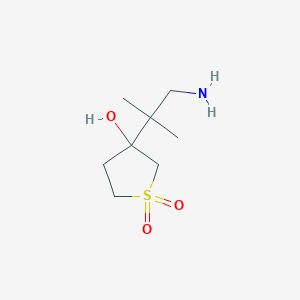

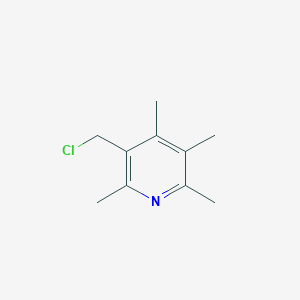
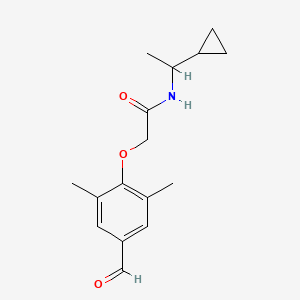
![1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one](/img/structure/B13168371.png)
